N-(oxolan-2-ylmethyl)furan-3-carboxamide
Description
N-(oxolan-2-ylmethyl)furan-3-carboxamide is a synthetic carboxamide derivative featuring a furan ring substituted at the 3-position with a carboxamide group. The amide nitrogen is further functionalized with an oxolane (tetrahydrofuran, THF) ring via a methylene (-CH2-) linker. Its molecular formula is C10H13NO3, with a molecular weight of 195.22 g/mol.
Structural characterization of such compounds often employs X-ray crystallography, where software suites like SHELX play a critical role in refining crystal structures .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-10(8-3-5-13-7-8)11-6-9-2-1-4-14-9/h3,5,7,9H,1-2,4,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLMATJSPLLYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(oxolan-2-ylmethyl)furan-3-carboxamide with three structurally related carboxamides, focusing on molecular features, solubility, and inferred bioactivity.
Table 1: Comparative Analysis of Key Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (Predicted) | Melting Point (°C, Estimated) | Notable Functional Groups |
|---|---|---|---|---|---|
| This compound | C10H13NO3 | 195.22 | Moderate in DMSO | 120–140 | Furan, oxolane, carboxamide |
| N-(tetrahydropyran-2-ylmethyl)furan-3-carboxamide | C11H15NO3 | 209.24 | Low in water | 90–110 | Furan, tetrahydropyran, carboxamide |
| N-(furan-2-ylmethyl)furan-3-carboxamide | C9H9NO3 | 179.17 | High in acetone | 80–100 | Furan (×2), carboxamide |
| N-(cyclohexylmethyl)furan-3-carboxamide | C12H17NO3 | 223.27 | Low in polar solvents | 150–170 | Furan, cyclohexane, carboxamide |
Key Observations:
Impact of Heterocyclic Substituents :
- The oxolane group in the target compound confers moderate polarity compared to the tetrahydropyran (6-membered ether ring) analog, which exhibits lower solubility due to increased hydrophobicity.
- Replacing oxolane with a furan ring (as in N-(furan-2-ylmethyl)furan-3-carboxamide) enhances solubility in organic solvents like acetone but reduces metabolic stability due to the aromatic ring’s susceptibility to oxidation.
Bioactivity Trends: Cyclohexane-containing analogs (e.g., N-(cyclohexylmethyl)furan-3-carboxamide) often show improved lipid membrane permeability, making them candidates for central nervous system (CNS) targeting.
Thermal Stability :
- Melting points correlate with molecular symmetry and intermolecular forces. The oxolane derivative’s higher estimated melting point (120–140°C) suggests stronger crystal packing compared to furan-substituted analogs.
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